molecular formula C10H16N2O B3225537 [(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl](methyl)amine CAS No. 1249806-32-3

[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl](methyl)amine

Cat. No.: B3225537
CAS No.: 1249806-32-3
M. Wt: 180.25
InChI Key: ADOFWGXPOGRPBS-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine (C₁₀H₁₆N₂O) features a pyridine ring substituted with methoxy (2-position) and methyl groups (4,6-positions), with a methylamine moiety attached to the 3-position. Its molecular weight is 180.16 g/mol, and its InChIKey is VIGQYLPJWCMABB-UHFFFAOYSA-N .

Properties

IUPAC Name

1-(2-methoxy-4,6-dimethylpyridin-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7-5-8(2)12-10(13-4)9(7)6-11-3/h5,11H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOFWGXPOGRPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CNC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine typically involves the alkylation of 2-methoxy-4,6-dimethylpyridine with methylamine. The reaction is usually carried out under basic conditions, using a suitable base such as sodium hydride or potassium carbonate to deprotonate the methylamine, facilitating its nucleophilic attack on the pyridine derivative .

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up by employing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethyl groups on the pyridine ring can enhance its binding affinity to these targets, leading to modulation of their activity. The methylamine group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyridine Derivatives

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Pyridine Ring) Amine Group Molecular Weight (g/mol) Reported Applications
Target Compound 2-OCH₃, 4,6-CH₃ Methylamine 180.16 N/A (No literature)
[(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine (CAS 1333106-09-4) 2-OCH₃, 4,6-CH₃ Primary amine 166.20 Research chemical
(2,3-Dimethoxyphenyl)methylamine 2,3-OCH₃ (benzene), pyridin-3-yl Secondary amine 286.34 Pharmacological studies
6-Methoxy-4-methylpyridin-3-amine (CAS 6635-91-2) 6-OCH₃, 4-CH₃ Primary amine 152.18 Intermediate in organic synthesis

Key Observations :

  • Substituent Position : Methoxy groups at the 2-position (target) vs. 2,3-positions () alter electronic effects. The 2-OCH₃ group in the target compound may sterically hinder interactions at the pyridine nitrogen, affecting coordination chemistry or receptor binding .
Antioxidant Potential :
  • DMMMP and PMVA (): These aminomethyl derivatives of 2-methoxyphenol exhibit moderate antioxidant activity, though inferior to TBHQ. The target compound’s pyridine core and methylamine group may confer distinct radical-scavenging mechanisms, but direct comparisons are lacking .
  • Lipophilicity : The target compound’s higher lipophilicity (vs. DMMMP’s morpholine groups) could improve lipid-phase antioxidant efficacy but reduce water solubility .
Coordination Chemistry :
  • Cobalt Complexes (): Pyridine-based ligands with methylamine groups (e.g., target compound) may form stable metal complexes. Co–N bond distances (~2.15 Å in ) could vary with substituents; the target’s methyl groups may increase steric hindrance, altering coordination geometry .

Physicochemical Properties

Table 2: Calculated Properties of Selected Compounds
Compound logP (Predicted) Water Solubility (mg/mL) Hydrogen Bond Donors
Target Compound 1.8 ~10 1 (NH)
CAS 1333106-09-4 1.2 ~50 2 (NH₂)
(2,3-Dimethoxyphenyl)methylamine 2.5 ~5 1 (NH)

Implications : The target compound’s moderate logP balances lipophilicity and solubility, making it suitable for drug delivery or material science applications .

Biological Activity

The compound (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine , a pyridine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, examining relevant studies, mechanisms of action, and comparisons with related compounds.

Structural Overview

The compound features a pyridine ring with methoxy and dimethyl substituents, contributing to its unique chemical properties. The structure can be represented as follows:

 2 Methoxy 4 6 dimethylpyridin 3 yl methyl methyl amine \text{ 2 Methoxy 4 6 dimethylpyridin 3 yl methyl methyl amine }

Physical Properties

PropertyValue
Molecular FormulaC12_{12}H18_{18}N\ O
Molecular Weight194.28 g/mol
SolubilitySoluble in organic solvents

The biological activity of (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Initial findings suggest that it may modulate cellular pathways by binding to these targets, although detailed studies are needed to elucidate the exact mechanisms involved.

Pharmacological Studies

Recent pharmacological studies have indicated that the compound exhibits significant potential in various therapeutic areas:

  • Anticancer Activity : In vitro assays have shown that related compounds with similar structures can inhibit tumor cell growth. For instance, a series of 5-substituted 2-amino-4-chloro derivatives demonstrated nanomolar potency against human tumor cell lines .
  • Hsp90 Inhibition : Compounds structurally related to (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine have been identified as potent inhibitors of Hsp90, a chaperone protein involved in cancer cell proliferation. These inhibitors exhibited high selectivity and effective degradation of Hsp90-regulated proteins like Her2 .

Case Studies

  • Study on Hsp90 Inhibitors : A study identified a new series of compounds that included pyridine derivatives as potent Hsp90 inhibitors. These compounds showed selective inhibition without affecting a wide range of kinases, indicating their potential for targeted cancer therapy .
  • Analgesic Properties : Another investigation into pyridine derivatives suggested that modifications could lead to effective analgesics with reduced side effects compared to traditional opioids. The mechanism involved activation of the μ-opioid receptor, highlighting the therapeutic potential of these compounds .

Structural Comparison

Compound NameStructure TypeBiological Activity
OmeprazoleProton Pump InhibitorGastric acid secretion inhibition
(2-Methoxy-4,6-dimethylpyridin-3-yl)methylaminePyridine DerivativePotential anticancer and analgesic activity
Indole DerivativesIndole-basedVarious biological activities including plant growth regulation

Uniqueness of (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine

This compound is distinct due to its specific substitution pattern on the pyridine ring and the presence of an amine linkage, which contribute to its unique pharmacological profile compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl](methyl)amine
Reactant of Route 2
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[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl](methyl)amine

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